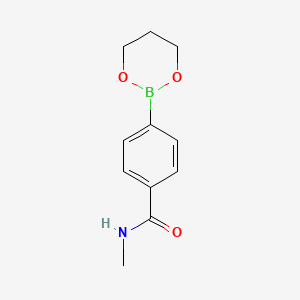

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-13-11(14)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPLZNVCQGLLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656903 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-71-7 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide

An In-Depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient two-step synthesis for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a valuable bifunctional building block for drug discovery and materials science. Arylboronic acids and their derivatives are cornerstone reagents in modern synthetic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The target molecule uniquely combines a stable, synthetically versatile 1,3,2-dioxaborinane protecting group with an N-methylamide handle, offering a strategic point for molecular elaboration. This document details the optimized protocols for the initial amide bond formation followed by the protective esterification of the boronic acid, providing mechanistic insights, step-by-step procedures, and characterization data for researchers and drug development professionals.

Introduction: The Strategic Value of Functionalized Boronic Esters

The development of carbon-carbon bond-forming reactions has revolutionized the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura cross-coupling reaction is preeminent, celebrated for its mild conditions, functional group tolerance, and high yields.[1] The efficacy of this reaction relies on the availability of stable, well-defined arylboronic acid derivatives.

While free boronic acids are widely used, they can suffer from drawbacks such as dehydration to form cyclic boroxine anhydrides, which can complicate purification and stoichiometry.[2] To circumvent these issues, boronic acids are frequently protected as esters, with diol-derived cyclic esters being the most common.[3][4] These esters, such as the well-known pinacol (Bpin) esters, enhance stability, are often crystalline solids, and are compatible with a wide range of reaction conditions, including chromatography.[3]

The target molecule, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, is a strategically designed synthetic intermediate. The 1,3,2-dioxaborinane group, derived from 1,3-propanediol, serves as a stable protecting group for the boronic acid, rendering the compound suitable for storage and use in subsequent Suzuki-Miyaura couplings.[5] Concurrently, the N-methylamide functionality at the para position provides a versatile handle for further chemical modification, making this compound a highly valuable building block for constructing complex molecular architectures in pharmaceutical and materials science applications.

Synthetic Strategy and Retrosynthetic Analysis

A logical and efficient synthesis of the target compound requires careful consideration of the reaction sequence to ensure compatibility between the reagents and intermediates. The retrosynthetic analysis reveals two primary disconnections, leading to a preferred forward-synthetic pathway.

Caption: Retrosynthetic analysis and the proposed two-step forward synthesis pathway.

The chosen strategy prioritizes the formation of the robust amide bond first, followed by the protection of the boronic acid. This sequence is advantageous because amide formation can require conditions (e.g., heat, coupling agents) that might otherwise lead to the decomposition or unintended hydrolysis of the boronic ester.[6] Performing the protective esterification as the final step ensures the stability and purity of the final product.

Part I: Synthesis of 4-(methylcarbamoyl)phenylboronic acid via Amidation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow reaction.[7] A significant challenge is the competing acid-base reaction, which forms a non-productive ammonium-carboxylate salt, especially at lower temperatures.[6] To overcome this, the reaction is typically driven by heat to remove water or facilitated by a catalyst. Boric acid has been shown to be an effective catalyst for direct amidation, proceeding under relatively mild conditions.[8]

Mechanistic Rationale

The boric acid-catalyzed amidation involves the activation of the carboxylic acid. The boric acid likely forms a mixed anhydride or an acylborate species, which is more electrophilic than the free carboxylic acid. This activation enhances the susceptibility of the carbonyl carbon to nucleophilic attack by the amine, facilitating the formation of the tetrahedral intermediate, which then collapses to form the amide and regenerate the catalyst.

Caption: Catalytic cycle for boric acid-mediated amidation.

Experimental Protocol: Amidation

This protocol describes the boric acid-catalyzed amidation of 4-carboxyphenylboronic acid with methylamine.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-carboxyphenylboronic acid and boric acid.

-

Reagents: Add toluene to the flask, followed by the addition of an aqueous solution of methylamine.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and confirmed by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature. The product often precipitates from the cooled solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold toluene and water to remove any unreacted starting materials and the catalyst. Dry the product under vacuum to yield 4-(methylcarbamoyl)phenylboronic acid as a white solid.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 4-Carboxyphenylboronic acid | 165.93 | 30.0 mmol | 1.0 | 4.98 g |

| Boric Acid | 61.83 | 1.5 mmol | 0.05 | 93 mg |

| Methylamine (40% in H₂O) | 31.06 | 33.0 mmol | 1.1 | 2.56 mL |

| Toluene | - | - | - | 100 mL |

Part II: Protection as a 1,3,2-Dioxaborinane Ester

With the amide intermediate in hand, the final step is the protection of the boronic acid moiety. This is achieved through an esterification reaction with 1,3-propanediol. This is a reversible condensation reaction that is driven to completion by the azeotropic removal of water.

Mechanistic Rationale

The formation of the cyclic boronic ester is an equilibrium process. Heating the boronic acid and the diol in a solvent like toluene, which forms an azeotrope with water, allows for the continuous removal of the water byproduct via a Dean-Stark trap. According to Le Châtelier's principle, removing a product shifts the equilibrium to favor the formation of more products, thus driving the reaction to completion.

Caption: Esterification of the boronic acid with 1,3-propanediol.

Experimental Protocol: Protection

-

Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus/reflux condenser with 4-(methylcarbamoyl)phenylboronic acid and 1,3-propanediol.

-

Solvent: Add toluene to the flask.

-

Reaction: Heat the mixture to reflux. The reaction is complete when no more water is collected in the Dean-Stark trap (typically 3-5 hours).

-

Workup: Allow the reaction mixture to cool to ambient temperature. Reduce the solvent volume under reduced pressure.

-

Purification: Add hexanes to the concentrated mixture to precipitate the product. Collect the resulting solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum. This affords the final product, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, as a stable, white crystalline solid.

Reagent Table

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 4-(methylcarbamoyl)phenylboronic acid | 178.96 | 25.0 mmol | 1.0 | 4.47 g |

| 1,3-Propanediol | 76.09 | 27.5 mmol | 1.1 | 2.09 g (1.98 mL) |

| Toluene | - | - | - | 80 mL |

Characterization of Final Product

The structural integrity of the synthesized 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.0-7.8 (m, 4H, Ar-H), ~6.2 (br s, 1H, NH), ~4.2 (t, 4H, OCH₂), ~3.0 (d, 3H, NCH₃), ~2.1 (p, 2H, OCH₂CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 168 (C=O), ~136-128 (Ar-C), ~62 (OCH₂), ~28 (OCH₂CH₂), ~27 (NCH₃) |

| Mass Spec (ESI+) | Expected m/z: [M+H]⁺ calculated for C₁₁H₁₅BNO₃⁺ |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide from commercially available starting materials. The strategy of performing the amidation prior to the boronic acid protection ensures high yields and purity. The resulting compound is a stable, bifunctional building block poised for immediate use in Suzuki-Miyaura cross-coupling reactions and other synthetic applications, making it a valuable asset for medicinal and materials chemists.

References

-

ChemistNate . (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. 9

-

Química Organica.org . Synthesis of amides from carboxylic acids. 7

-

Adolfsson, H. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. 10

-

Lundberg, H. et al. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemistry Stack Exchange. 6

-

Adolfsson, H. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. 11

-

ResearchGate . Boronic acids protecting groups with standard deprotecting conditions. 12

-

NINGBO INNO PHARMCHEM CO.,LTD . (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. 5

-

Chem-Station . (2016). Protecting Groups for Boronic Acids. 3

-

Google Patents . (2014). CN103724366A - Preparation method of p-carboxyphenylboronic acid. 13

- Duggan, P. J. & Tyndall, E. M. (2002).

-

ResearchGate . (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. 14

-

Miyaura, N. & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. 1

-

Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. 8

-

Beilstein Journals . (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions.

-

Organic Syntheses Procedure . (n.d.). 4-Chlorophenylboronic acid preparation. 2

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide: Properties, Applications, and Protocols for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a specialized boronic acid derivative crucial for modern organic synthesis. While structurally similar to the more common pinacol (dioxaborolane) esters, this propanediol-protected boronate offers a unique profile for researchers in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and primary application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its role in the broader context of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced organoboron reagents for the construction of complex molecular architectures.

Introduction and Scientific Context

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is preeminent due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[2]

The stability and handling of the organoboron reagent are paramount to the success of these reactions. While free boronic acids are widely used, their propensity for dehydration to form cyclic boroxines can complicate stoichiometry and reactivity. To circumvent this, boronic acids are often protected as esters, most commonly with pinacol to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. The subject of this guide, 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (CAS 957120-71-7), utilizes a 1,3-propanediol protecting group, forming a six-membered dioxaborinane ring. This modification, while less common, provides a stable, crystalline solid that serves as a reliable and efficient coupling partner in Suzuki-Miyaura reactions.[3]

The molecule's structure combines two key functionalities: the reactive boronic ester poised for cross-coupling and the N-methylbenzamide moiety. The benzamide group is a common pharmacophore found in numerous bioactive molecules, including histone deacetylase (HDAC) inhibitors and other targeted therapies.[4][5] Therefore, this reagent is not merely a synthetic tool but a strategic building block for introducing a key structural motif into potential drug candidates.

Physicochemical and Structural Properties

The defining features of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide are its stability and physical form, which facilitate accurate handling and storage. Below is a comparative summary of its properties alongside its widely used pinacol ester analog.

| Property | 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylbenzamide |

| CAS Number | 957120-71-7[3] | 1197171-76-8 (meta-isomer)[6] |

| Molecular Formula | C₁₁H₁₄BNO₃[3] | C₁₄H₂₀BNO₃[6] |

| Molecular Weight | 219.04 g/mol [3] | 261.12 g/mol [6] |

| Appearance | White to off-white solid | Typically a white or off-white solid |

| Storage | 2-8°C, under inert gas[3] | Room temperature, dry conditions[6] |

| Key Structural Feature | Six-membered dioxaborinane ring | Five-membered dioxaborolane ring with four methyl groups |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Excellent solubility in organic solvents[7] |

The choice between the dioxaborinane and the more sterically hindered dioxaborolane (pinacol) ester can subtly influence reaction kinetics, though both are highly effective in Suzuki couplings. The propanediol-derived ester is less sterically bulky around the boron atom, which can be advantageous in certain sterically demanding couplings.

Synthesis and Quality Control Workflow

The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is typically achieved through the esterification of the corresponding boronic acid with 1,3-propanediol. The boronic acid precursor itself is accessed via borylation of a suitable aryl halide.

Diagram: General Synthesis Workflow

Below is a conceptual workflow for the synthesis and purification of the title compound.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acid derivatives are indispensable tools in drug discovery for rapidly generating libraries of new chemical entities. [7]4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is particularly valuable as it allows for the direct installation of the 4-(N-methylcarbamoyl)phenyl motif.

-

Scaffold for Targeted Inhibitors: The benzamide structure is a known "privileged scaffold" in medicinal chemistry. For instance, N-substituted benzamides have been extensively investigated as HDAC inhibitors for oncology applications. [4][5]This reagent allows chemists to couple the benzamide headgroup to various heterocyclic systems or other fragments to explore structure-activity relationships (SAR).

-

Intermediate for Complex APIs: Related boronic esters are documented intermediates in the synthesis of approved drugs. For example, N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzamide is an intermediate for Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers. [8][9]This highlights the industrial relevance of this class of reagents.

-

PROTAC Development: In the field of targeted protein degradation, benzamide derivatives have been developed as novel, stable binders for the E3 ligase cereblon (CRBN), a key component in many Proteolysis-Targeting Chimeras (PROTACs). [10]This reagent could be used to synthesize new CRBN-recruiting warheads.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a self-validating, step-by-step protocol for a representative Suzuki-Miyaura reaction using a boronic ester like 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide.

Objective: To synthesize N-methyl-4-(pyridin-4-yl)benzamide from 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide and 4-bromopyridine.

Materials:

-

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (1.0 equiv.)

-

4-Bromopyridine hydrochloride (1.1 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 equiv., 8 mol%) or a more advanced ligand like SPhos.

-

Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)

-

Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed.

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar.

-

Inert atmosphere supply (Nitrogen or Argon).

Methodology:

-

Catalyst Pre-formation (Justification): While pre-catalysts can be used, generating the active Pd(0) species in situ from a stable Pd(II) source like Pd(OAc)₂ and a phosphine ligand is a common and reliable laboratory practice. The ligand stabilizes the Pd(0) species and modulates its reactivity.

-

To a clean, dry reaction vessel, add Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.).

-

-

Reagent Addition (Justification): All solids should be weighed and added under ambient atmosphere before inerting the vessel. This minimizes exposure of the catalyst and reagents to oxygen once the solvent is added.

-

Add 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (1.0 equiv.), 4-bromopyridine hydrochloride (1.1 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

-

Note: The use of excess aryl halide (1.1 equiv.) helps ensure full consumption of the more valuable boronic ester. The base (K₃PO₄) is crucial for both the transmetalation step and to neutralize the hydrochloride salt of the bromopyridine.

-

-

Inerting the Vessel (Justification): The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to failed or low-yielding reactions. An inert atmosphere is critical for reproducibility.

-

Seal the vessel with a septum.

-

Evacuate the vessel under vacuum and backfill with nitrogen or argon. Repeat this cycle 3-5 times.

-

-

Solvent Addition (Justification): Solvents must be degassed (by sparging with N₂/Ar or by freeze-pump-thaw cycles) to remove dissolved oxygen. A mixed aqueous system like Dioxane/Water often accelerates the transmetalation step.

-

Using a syringe, add the degassed 4:1 Dioxane/Water mixture to the vessel to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

-

-

Reaction Execution (Justification): Heating is typically required to drive the reaction to completion. 80-100 °C is a standard temperature range for Suzuki couplings. Reaction progress should be monitored to determine completion.

-

Place the vessel in a pre-heated oil bath or heating block at 90 °C.

-

Stir vigorously for the specified time (typically 4-16 hours).

-

Control Point: Monitor the reaction by TLC or LC-MS after 2 hours to check for product formation and consumption of the limiting reagent.

-

-

Workup and Extraction (Justification): The workup is designed to quench the reaction, remove inorganic salts and the catalyst, and extract the desired product into an organic solvent.

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and ethyl acetate.

-

Transfer to a separatory funnel. The organic product will partition into the ethyl acetate layer.

-

Wash the organic layer sequentially with water and then brine to remove residual inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification and Validation (Justification): The crude product will contain residual reagents and catalyst byproducts. Purification by column chromatography is standard for achieving high purity.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Combine the product-containing fractions and concentrate in vacuo.

-

Validate the final product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

-

Hazard Identification: Benzamide derivatives and boronic esters should be handled with care. They are often classified as harmful if swallowed and can cause skin and serious eye irritation. [11][12][13][14]Always consult the specific Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. * Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [12]* Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended. [3][9]This prevents degradation from moisture and air, preserving its reactivity.

Conclusion and Future Outlook

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide represents a valuable and highly functionalized building block for synthetic chemists. Its stability as a solid and its predictable reactivity in the Suzuki-Miyaura coupling make it an excellent choice for constructing molecules containing the N-methylbenzamide moiety. While perhaps less ubiquitous than its pinacol ester counterpart, its utility in the synthesis of complex organic molecules, particularly within drug discovery programs targeting kinases, epigenetic enzymes, or E3 ligases, is clear. As the demand for rapid and efficient synthesis of diverse chemical libraries continues to grow, the strategic application of such well-defined, multifunctional reagents will remain a cornerstone of innovation in pharmaceutical and materials science.

References

-

ChemWhat. N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS#: 1197171-76-8. [Link]

-

MySkinRecipes. 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]

-

Home Sunshine Pharma. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

Research Journal of Pharmacy and Technology. (2024). Exploring the Binding Affinities of 2-Methyl-N-(1,3-Dioxoisoindolin-2-yl) Benzamide Derivatives as Potent DPP-4 Inhibitors. [Link]

-

ResearchGate. (2025). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. [Link]

-

Beilstein Journals. (2018). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

-

Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]

-

Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | 1383385-64-5 [chemicalbook.com]

- 9. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide CAS number 957120-71-7

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (CAS No. 957120-71-7)

Executive Summary

This guide provides a comprehensive technical overview of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide, a specialized boronic ester building block crucial for modern organic synthesis. With the CAS number 957120-71-7, this compound is particularly valued in the pharmaceutical and materials science sectors for its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. We will delve into its physicochemical properties, provide a representative synthetic pathway, and offer a detailed exploration of its primary application in the Suzuki-Miyaura coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies, providing both theoretical understanding and practical, field-proven insights.

Introduction: A Versatile Building Block for C-C Bond Formation

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is a bifunctional organic compound. It features a benzamide moiety, a common pharmacophore, and a propanediol-protected boronic acid (a dioxaborinane ring). This cyclic boronic ester structure provides a stable, yet reactive, source of an aryl group for carbon-carbon bond formation.

Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] The N-methylbenzamide portion of the molecule offers a functional handle for further chemical modification or can serve as a key interaction point within a larger target molecule, such as a bioactive compound.[1] The use of the 1,3-propanediol protecting group for the boronic acid offers specific stability and reactivity profiles compared to other common protecting groups like pinacol, making it a deliberate choice in multi-step synthetic campaigns.

Physicochemical Properties and Characterization

The fundamental properties of this reagent are summarized below. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

| Property | Value | Source |

| CAS Number | 957120-71-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄BNO₃ | [4][6][7] |

| Molecular Weight | 219.04 g/mol | [4][6][7] |

| Synonyms | 4-(N-Methylaminocarbonyl)phenylboronic acid, propanediol cyclic ester | [8] |

| Appearance | Typically a solid | |

| Storage | 2-8°C, under inert gas | [6] |

Standard characterization techniques for confirming the identity and purity of this compound include ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would characteristically show signals for the aromatic protons, the N-methyl group, and the methylene protons of the dioxaborinane ring.

Synthesis and Purification

While multiple proprietary methods exist, a general and illustrative synthesis of 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide involves the esterification of the corresponding boronic acid with 1,3-propanediol. This is a standard method for protecting boronic acids to enhance their stability and improve handling.

Representative Synthetic Protocol: Esterification

-

Starting Material: Begin with 4-(N-methylcarbamoyl)phenylboronic acid.

-

Reaction Setup: Suspend the boronic acid (1.0 equivalent) in a suitable anhydrous solvent such as toluene or THF in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Reagent Addition: Add 1,3-propanediol (1.1 to 1.5 equivalents) to the suspension.

-

Catalysis (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can be added to accelerate the esterification.

-

Water Removal: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.

-

Workup: Once complete, cool the reaction mixture. The solvent can be removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

Causality: The use of a Dean-Stark apparatus is critical. The removal of water is essential to overcome the reversible nature of the esterification reaction, ensuring a high yield of the desired dioxaborinane product. The choice of an anhydrous solvent prevents premature hydrolysis of the starting material and product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the aryl group of the boronic ester and an aryl, vinyl, or alkyl halide or triflate.[1]

Mechanistic Insights

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The boronic ester, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the step where 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide enters the cycle.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Causality: The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a spectator. It activates the boronic ester by forming a more nucleophilic boronate complex, which facilitates the otherwise slow transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the 1,3-Propanediol Protecting Group

While pinacol esters are more common, the choice of a 1,3-propanediol (forming a six-membered dioxaborinane ring) is often deliberate.

-

Stability: Dioxaborinanes are generally more stable to hydrolysis and column chromatography than their corresponding free boronic acids. They are often comparable in stability to pinacol esters.

-

Reactivity: The reactivity in the transmetalation step can be subtly different from pinacol esters. In some complex syntheses, this difference can be exploited to achieve better yields or selectivity, especially where a slower, more controlled reaction is desired.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide with a generic aryl bromide.

-

Reaction Setup: To an oven-dried flask, add 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide (1.0 equiv.), the aryl bromide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[9]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/water or dioxane/water, via syringe.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C) for the required time (typically 4-24 hours).[9]

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the pure biaryl product.

Application in a Drug Discovery Workflow

This reagent is a quintessential building block in discovery chemistry, particularly for generating libraries of related compounds for screening. The workflow illustrates how it fits into a larger drug discovery campaign, for instance, in the development of novel kinase or histone deacetylase (HDAC) inhibitors, where the benzamide scaffold is common.[10]

Caption: High-level workflow for library synthesis in drug discovery.

Handling, Storage, and Safety

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[6]

-

Hazards: The compound is known to cause serious eye irritation.[11] It may also be harmful to aquatic life with long-lasting effects.[11]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Skin: Wash off with plenty of soap and water.[11]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[11]

-

Conclusion

4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide is a high-value synthetic intermediate that provides a reliable and stable platform for introducing a substituted benzamide moiety into complex molecules. Its primary role in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, the mechanics of its application, and proper handling procedures enables researchers to effectively and safely leverage this reagent to accelerate the discovery and development of novel chemical entities.

References

- Vertex AI Search. CAS 957120-71-7: 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide.

- ABI Chem. 4-(1,3,2-DIOXABORINAN-2-YL)-N-METHYLBENZAMIDE.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Bide Pharmatech. CAS:957120-71-7, 4-(1,3,2-二氧硼杂环己烷-2-基)-N-甲基....

- Sigma-Aldrich. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide AldrichCPR.

- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate.

- Parchem. 4-(1,3,2-Dioxaborinan-2-Yl)-N-Methylbenzamide.

- Achmem. N-(Furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

- Toronto Research Chemicals. 4-(N-Methylaminocarbonyl)phenylboronic acid, propanediol cyclic....

- MySkinRecipes. 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide.

- ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic....

- Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280 (2018).

- Biosynth. 4-(1, 3, 2-Dioxaborinan-2-yl)-N-methylbenzamide, min 96%, 1 gram.

- Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions.

- PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. J Med Chem. 2008 Jul 24;51(14):4072-5.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]

- 3. CAS 957120-71-7: 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenza… [cymitquimica.com]

- 4. 4-(1,3,2-DIOXABORINAN-2-YL)-N-METHYLBENZAMIDE;957120-71-7 [abichem.com]

- 5. parchem.com [parchem.com]

- 6. 4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide [myskinrecipes.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 4-(N-Methylaminocarbonyl)phenylboronic acid, propanediol cyclic ester | 957120-71-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of N-methylbenzamide Boronic Esters

Abstract

N-methylbenzamide boronic esters are a class of compounds gaining significant traction as versatile building blocks in medicinal chemistry and organic synthesis. Their unique structural combination of an amide and a boronic ester on an aromatic scaffold allows for diverse chemical transformations. Accurate and unambiguous structural characterization is paramount for their effective use in drug development and materials science. This technical guide provides a comprehensive framework for the characterization of N-methylbenzamide boronic esters using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the fundamental principles governing their spectral features, provide detailed analyses of expected chemical shifts and coupling patterns, and present a field-proven experimental protocol for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and professionals who require a deep, practical understanding of how to interpret the NMR spectra of these important molecules.

Fundamental Principles: The Interplay of Amide and Boronic Ester Functionalities

The NMR spectrum of an N-methylbenzamide boronic ester is a composite of signals arising from its distinct molecular components: the N-methylbenzamide core and the boronic ester moiety. Understanding the electronic nature of these groups is key to interpreting the spectrum.

-

N-methylbenzamide Group: The amide functionality exhibits a partial double bond character in the C-N bond, which can lead to restricted rotation. This phenomenon can result in the broadening of signals for substituents on the nitrogen atom, particularly at room temperature.

-

Boronic Ester Group: This group acts as a mild electron-withdrawing substituent on the aromatic ring. A critical feature for NMR spectroscopy is the presence of the boron atom, which has two NMR-active isotopes, ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3). Both are quadrupolar nuclei.[1] This property has a profound and diagnostically important effect on the ¹³C NMR spectrum, as we will discuss.

¹H NMR Spectral Analysis: A Proton-by-Proton Guide

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For a typical N-methylbenzamide boronic ester, such as a para-substituted pinacol ester, the spectrum can be divided into four key regions.

2.1 Aromatic Protons (δ 7.4 - 8.2 ppm) The chemical shifts and multiplicity of the aromatic protons are highly dependent on the substitution pattern of the amide and boronic ester groups.

-

Causality: Both the amide and the boronic ester are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).

-

Example (para-substitution): In a 1,4-disubstituted ring, the chemical symmetry results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing boronic ester are typically shifted further downfield compared to those ortho to the amide group.

2.2 Amide N-H Proton (δ ~6.0 - 8.5 ppm, if present) While the topic specifies N-methylbenzamide, it is worth noting that in analogous secondary benzamides (N-H), the amide proton signal is often broad and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For N-methylbenzamide, this signal is absent.

2.3 N-Methyl Protons (δ ~2.9 - 3.1 ppm) This signal is a key identifier for the N-methyl group.

-

Appearance: It typically appears as a singlet, integrating to three protons.[2]

-

Expert Insight: Due to restricted rotation around the amide C-N bond, this signal may appear broad at room temperature. Variable temperature NMR studies can be employed to observe the sharpening of this signal at higher temperatures as the rate of rotation increases.

2.4 Boronic Ester Protons The signals for the protons on the esterifying diol are often highly characteristic.

-

Pinacol Esters: For the commonly used 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) esters, the twelve equivalent methyl protons give rise to a sharp, intense singlet around δ 1.2 - 1.4 ppm .[3][4][5] This signal is an unmistakable marker for the pinacol boronic ester moiety.

Table 1: Typical ¹H NMR Chemical Shift Ranges for a para-Substituted N-Methylbenzamide Pinacol Boronic Ester

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Boron) | 7.8 - 8.2 | Doublet |

| Aromatic (ortho to Amide) | 7.5 - 7.9 | Doublet |

| N-Methyl (N-CH₃) | 2.9 - 3.1 | Singlet (may be broad) |

| Pinacol Ester (-C(CH₃)₂) | 1.2 - 1.4 | Singlet |

¹³C NMR Spectral Analysis: Identifying the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[6]

3.1 Carbonyl Carbon (δ ~165 - 170 ppm) The amide carbonyl carbon is one of the most downfield signals in the spectrum (excluding solvent peaks), making it easy to identify.[7][8][9]

3.2 Aromatic Carbons (δ ~125 - 145 ppm) The aromatic region will show multiple signals corresponding to the benzene ring carbons. The number of signals depends on the molecular symmetry.

3.3 Ipso-Carbon (C-B): The "Invisible" Signal

-

Causality & Field Insight: The carbon atom directly attached to the boron (ipso-carbon) is a unique case. The adjacent quadrupolar boron nucleus (¹¹B and ¹⁰B) provides an efficient mechanism for rapid relaxation of the ipso-carbon.[1] This rapid relaxation leads to extreme signal broadening. Consequently, the ipso-carbon signal is often broadened into the baseline and is not observed in a standard ¹³C NMR spectrum. [10][11] This is a critical diagnostic feature and its absence is often considered confirmatory evidence for the C-B bond.

3.4 N-Methyl Carbon (δ ~26 - 30 ppm) The N-methyl carbon signal is typically found in the aliphatic region of the spectrum and is a sharp, reliable signal.

3.5 Boronic Ester Carbons

-

Pinacol Esters: The pinacol ester moiety will show two characteristic signals: the quaternary carbons of the dioxaborolane ring (O-C (CH₃)₂) at δ ~83 - 85 ppm and the methyl carbons (C H₃) at δ ~24 - 25 ppm .[4]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for a para-Substituted N-Methylbenzamide Pinacol Boronic Ester

| Carbon Type | Typical Chemical Shift (δ, ppm) | Expected Appearance |

| Carbonyl (C=O) | 165 - 170 | Sharp Singlet |

| Aromatic (C-Amide) | 135 - 145 | Sharp Singlet |

| Aromatic (C-H) | 127 - 135 | Sharp Singlets |

| Aromatic (ipso C-B) | ~130 (Theoretically) | Typically Not Observed |

| Pinacol Quaternary (O-C) | 83 - 85 | Sharp Singlet |

| N-Methyl (N-CH₃) | 26 - 30 | Sharp Singlet |

| Pinacol Methyl (-CH₃) | 24 - 25 | Sharp Singlet |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is essential. This protocol outlines a standard procedure for sample preparation and data acquisition.

4.1 Sample Preparation

-

Glassware: Use a clean, dry, high-quality 5 mm NMR tube. Scratched or contaminated tubes can degrade spectral resolution.[12][13]

-

Sample Weighing: Accurately weigh 5-10 mg of the N-methylbenzamide boronic ester for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Use approximately 0.6 mL of solvent.[14]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[15]

-

Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[16]

4.2 Data Acquisition

-

Instrument Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process.[14]

-

¹H NMR Acquisition: Use standard acquisition parameters. A typical experiment involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for observing all quaternary carbons (excluding the C-B carbon).

Visualization of Structure and Workflow

Diagrams can clarify complex structures and processes, ensuring a clear understanding of the characterization workflow.

Caption: General Structure of a representative N-methylbenzamide boronic ester.

Caption: Logical workflow for the NMR characterization of N-methylbenzamide boronic esters.

Conclusion

The ¹H and ¹³C NMR characterization of N-methylbenzamide boronic esters is a robust and definitive process when the key spectral features are properly understood. The ¹H NMR spectrum provides clear signals for the aromatic, N-methyl, and boronic ester protons, allowing for straightforward verification of these components. The ¹³C NMR spectrum is equally informative, with the characteristic carbonyl signal and the signals for the ester moiety. Critically, the diagnostic absence of the ipso-carbon signal due to quadrupolar broadening serves as powerful, field-proven evidence for the carbon-boron bond. By following the structured analytical approach and the experimental protocols outlined in this guide, researchers can confidently elucidate and verify the structures of these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.

References

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

-

How To Prepare And Run An NMR Sample. ALWSCI Technologies. [Link]

-

Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link]

-

Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society. [Link]

-

Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. [Link]

-

Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. ResearchGate. [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. [Link]

-

NH2 O purified benzamide, 13C-NMR. Unknown Source. [Link]

-

13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

-

n,n-Diethylbenzamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy and DFT calculations. ResearchGate. [Link]

-

Quadrupolar relaxation in NMR. Reddit. [Link]

-

N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. IUCr. [Link]

-

Effect of boron groups on 13 C NMR chemical shift. Reddit. [Link]

-

13 Carbon NMR. University of Arizona. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]

- 3. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]

- 4. rsc.org [rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. organomation.com [organomation.com]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

solubility of aryl dioxaborinane derivatives

An In-Depth Technical Guide to the Solubility of Aryl Dioxaborinane Derivatives

Abstract

Aryl dioxaborinane derivatives are pivotal structural motifs in modern medicinal chemistry, serving as stable and versatile surrogates for boronic acids. Their incorporation into advanced therapeutic modalities, such as PROteolysis TArgeting Chimeras (PROTACs), has grown exponentially. However, these complex molecules often exist in the "beyond Rule of Five" chemical space, presenting significant challenges in aqueous solubility—a critical determinant of drug efficacy and developability.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, measuring, and modulating the . We will delve into the underlying physicochemical principles, present validated experimental protocols for solubility assessment, and explore strategic approaches for solubility enhancement, grounding our discussion in field-proven insights and authoritative references.

The Central Role and Solubility Challenge of Aryl Dioxaborinane Derivatives

Boronic acids are invaluable functional groups in medicinal chemistry, known for their ability to form reversible covalent bonds with diols present in biological targets.[4][5] However, their inherent reactivity and propensity for self-condensation into boroxines can complicate synthesis, purification, and formulation. Aryl dioxaborinane esters emerge as a robust solution, acting as protecting groups that stabilize the boronic acid moiety.[6] This stability makes them ideal for multi-step syntheses and as key building blocks in complex molecules like PROTACs, which often feature high molecular weights and lipophilicity.[2][7]

The primary challenge arises from this very complexity. Poor aqueous solubility is a frequent impediment in drug development, leading to complications in in vitro assays, low bioavailability, and potential toxicity.[8][9] For aryl dioxaborinane derivatives, factors contributing to low solubility include:

-

High Molecular Weight and Lipophilicity: Especially in the context of PROTACs, these molecules are large and often hydrophobic, which disfavors dissolution in aqueous media.[3]

-

Crystal Lattice Energy: Strong intermolecular interactions in the solid state require significant energy to overcome during dissolution.[10]

-

Planar Aromatic Systems: The aryl component can contribute to π-π stacking, further stabilizing the crystal lattice and reducing solubility.

Understanding the equilibrium between the dioxaborinane ester and its parent boronic acid is fundamental to addressing these challenges.

Caption: Reversible formation of an aryl dioxaborinane ester from a boronic acid and a diol.

Part I: A Practical Guide to Solubility Determination

Accurate solubility measurement is essential for selecting and optimizing development candidates.[8] Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic. Each provides different, yet complementary, insights into a compound's behavior.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[8] This method is high-throughput and mimics conditions in many biological assays where DMSO stocks are used.[8] It is an indispensable tool for early-stage discovery to flag potential issues quickly.

Key Technique: Laser nephelometry or turbidimetry, which measures the scattering of light by suspended particles (precipitate).

Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry

-

Objective: To rapidly determine the point of precipitation of a test compound in aqueous buffer.

-

Rationale: This protocol is designed for speed and minimal compound consumption, making it ideal for screening large numbers of compounds. The use of DMSO mimics its role as a vehicle in many primary screening assays.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the aryl dioxaborinane derivative in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

-

Aqueous Dilution: Using a liquid handling robot, rapidly add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well containing the DMSO solutions. This induces precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) to allow for precipitation to stabilize.

-

Measurement: Read the plate using a laser nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).[8]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering or turbidity compared to a buffer-only control.

-

Thermodynamic Solubility Assay

Often considered the "gold standard," thermodynamic or equilibrium solubility measures the concentration of a saturated solution in equilibrium with its solid phase.[8] This value is more representative of the conditions in the gastrointestinal tract and is crucial for predicting oral absorption.

Key Technique: The shake-flask method, followed by quantitative analysis of the supernatant.[11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Objective: To determine the equilibrium solubility of a crystalline compound.

-

Rationale: This method ensures that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value. The long incubation time allows for the dissolution and potential recrystallization processes to stabilize. Adequate separation of the solid from the liquid phase is critical for accuracy.

-

Methodology:

-

Compound Addition: Add an excess of the solid aryl dioxaborinane derivative to a vial containing a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[8][11] The extended time is necessary to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. It is critical to avoid aspirating any solid particles. For rigorous results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and sample the clear liquid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

-

Choosing the Right Assay

The choice between kinetic and thermodynamic assays depends on the stage of drug discovery and the specific question being asked.

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Principle | Measures precipitation from a supersaturated solution | Measures concentration at equilibrium with solid phase |

| Compound Req. | Low (µg) | High (mg) |

| Throughput | High | Low |

| Time | Fast (1-2 hours) | Slow (24-72 hours)[8] |

| Relevance | In vitro assay performance, early-stage screening | Oral absorption, bioavailability, formulation development |

| Typical Value | Generally higher than thermodynamic solubility | Considered the "true" solubility |

graph "Solubility_Assay_Workflow" { layout=dot; rankdir="TB"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Start [label="New Aryl Dioxaborinane\nDerivative Synthesized", shape=ellipse, fillcolor="#FBBC05"]; Decision1 [label="Project Stage?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Early_Screening [label="Early Discovery / HTS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Op [label="Lead Optimization / Pre-Clinical", fillcolor="#34A853", fontcolor="#FFFFFF"];

Kinetic_Assay [label="Perform High-Throughput\nKinetic Solubility Assay", peripheries=2]; Thermo_Assay [label="Perform 'Gold Standard'\nThermodynamic Solubility Assay", peripheries=2];

Analyze_Kinetic [label="Analyze Data:\nFlag compounds with poor solubility\nfor in vitro assays."]; Analyze_Thermo [label="Analyze Data:\nInform formulation strategy and\npredict oral absorption."];

Start -> Decision1; Decision1 -> Early_Screening [label="Early"]; Decision1 -> Lead_Op [label="Late"];

Early_Screening -> Kinetic_Assay; Kinetic_Assay -> Analyze_Kinetic;

Lead_Op -> Thermo_Assay; Thermo_Assay -> Analyze_Thermo; }

Caption: Decision workflow for selecting the appropriate solubility assay.

Part II: Strategies for Solubility Enhancement

When a promising compound exhibits poor solubility, several strategies can be employed to improve this critical property. These can be broadly categorized into chemical modifications and formulation-based approaches.[10]

| Strategy | Mechanism | Applicability & Considerations |

| Chemical Modification | ||

| Salt Formation[12] | Introduces ionic interactions with water by protonating a basic site or deprotonating an acidic site on the molecule. | Highly effective, but requires an ionizable functional group on the molecule (pKa is critical). |

| Prodrug Approach[13] | Masks lipophilic regions or adds a solubilizing promoiety that is cleaved in vivo to release the active drug. | Can be very effective but adds metabolic complexity. Requires careful design to ensure efficient cleavage. |

| Formulation Approaches | ||

| pH Adjustment[9] | For ionizable compounds, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form. | Simple and effective for liquid formulations. The solubility of the compound must be pH-dependent. |

| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for a non-polar solute to dissolve. | Commonly used in preclinical formulations (e.g., PEG, propylene glycol). Potential for toxicity must be evaluated. |

| Solid Dispersions | Traps the drug in an amorphous (non-crystalline) state within a polymer matrix, bypassing crystal lattice energy. | Powerful technique for oral dosage forms. Can significantly improve both solubility and dissolution rate. |

| Complexation[14] | Uses agents like cyclodextrins to form host-guest complexes, where the hydrophobic drug resides within the lipophilic cavity of the host. | Increases apparent solubility and can improve stability. Limited by the stoichiometry and binding affinity of the complex. |

Conclusion

The is a multifaceted property that stands as a critical checkpoint on the path to clinical success. As these motifs become increasingly prevalent in complex therapeutic agents, a robust understanding of their solubility characteristics is paramount. By integrating high-throughput kinetic screening in early discovery with rigorous thermodynamic measurements for lead candidates, researchers can make informed decisions and de-risk their projects. When solubility challenges arise, a strategic application of chemical and formulation-based enhancement techniques can transform a promising but poorly soluble compound into a viable drug candidate. This guide provides the foundational principles and practical methodologies to navigate the solubility landscape with confidence and scientific rigor.

References

- Method for determining solubility of a chemical compound.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Aqueous Solubility.

- Solubility & Method for determin

- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.Journal of Medicinal Chemistry.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O.Rheolution.

- Property-based optimisation of PROTACs.RSC Medicinal Chemistry.

- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.

- Physicochemical properties comparison among published PROTACs.

- Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy.Advanced Science.

- Dioxazaborocanes: Old Adducts, New Tricks.

- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.Polymers.

- Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis.

- Synthetic strategies for the synthesis of boronic acid esters-based...

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.Gels.

- Solubility: A speed‒breaker on the drug discovery highway.MedCrave online.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.Journal of Enzyme Inhibition and Medicinal Chemistry.

- Improving API Solubility.Sigma-Aldrich.

- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.

- Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution.Journal of Pharmaceutical Sciences.

Sources

- 1. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Improving API Solubility [sigmaaldrich.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. Solubility & Method for determination of solubility | PPTX [slideshare.net]

The Strategic Utility of Substituted N-Methylbenzamide Boronic Acids in Modern Drug Discovery: A Technical Guide

Introduction: The Rise of Boron-Containing Scaffolds in Medicinal Chemistry

The incorporation of boron-containing moieties, particularly boronic acids and their derivatives, into small molecule drug candidates has transitioned from a niche academic curiosity to a validated and powerful strategy in modern medicinal chemistry.[1][2][3][4] This paradigm shift was significantly propelled by the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, which showcased the unique ability of the boronic acid functional group to form reversible covalent bonds with protein targets.[4][5][6][7] Substituted N-methylbenzamide boronic acids represent a particularly versatile class of building blocks, marrying the advantageous properties of boronic acids with the diverse pharmacological potential of the benzamide scaffold. This guide provides an in-depth technical overview of the commercial availability, synthesis, and application of these valuable compounds for researchers, scientists, and drug development professionals.

The inherent value of boronic acids lies in their unique electronic nature. The vacant p-orbital on the boron atom imparts Lewis acidity, allowing for interactions with nucleophiles, while the B-C bond is remarkably stable to a wide range of reaction conditions. This stability, coupled with their generally low toxicity and ease of handling, makes them ideal intermediates in organic synthesis.[8] Furthermore, their ability to reversibly form esters with diols is a key feature exploited in various biological and synthetic applications.

Commercial Availability: A Landscape of Building Blocks

A diverse array of substituted N-methylbenzamide boronic acids and their corresponding boronate esters are commercially available, providing researchers with a solid starting point for their synthetic endeavors. These building blocks are offered by several reputable chemical suppliers, often with varying substitution patterns on the phenyl ring, which is crucial for tuning the electronic and steric properties of the final molecule.

The most common form in which these compounds are supplied is as the free boronic acid or as a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[9][10] Boronate esters offer enhanced stability towards air and chromatography, making them easier to handle and purify.[9] The choice between the free acid and the ester often depends on the specific reaction conditions and the desired reactivity.

Below is a representative, non-exhaustive table of commercially available substituted N-methylbenzamide boronic acids and related derivatives, highlighting the variety of accessible structures.

| Compound Name | Structure | Supplier(s) | Notes |

| 4-(Methylcarbamoyl)phenylboronic acid | TCI Chemicals, Chem-Impex | A common building block for para-substituted derivatives.[11] | |

| N,N-Dimethylbenzamide-3-boronic acid | Oakwood Chemical | An example of a meta-substituted isomer.[12] | |

| N-Methyl 3-borono-5-chlorobenzamide | AA Blocks | Demonstrates the availability of multi-substituted rings.[13] | |

| 4-(Methylcarbamoyl)benzeneboronic acid, propanediol cyclic ester | Apollo Scientific | An example of a commercially available boronate ester.[14] | |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide | Sigma-Aldrich | A pinacol ester precursor to the corresponding boronic acid. |

Synthetic Strategies: Crafting the Core Scaffold

While a variety of substituted N-methylbenzamide boronic acids are commercially available, custom synthesis is often necessary to access novel derivatives. The synthesis typically involves a two-stage process: formation of the N-methylbenzamide core followed by introduction of the boronic acid moiety.

Diagram: General Synthetic Workflow

Caption: A generalized two-part workflow for the synthesis of substituted N-methylbenzamide boronic acids.

Experimental Protocol: Synthesis of 4-(Methylcarbamoyl)phenylboronic Acid

This protocol provides a representative method for the synthesis of a key N-methylbenzamide boronic acid derivative, adapted from established synthetic procedures for similar compounds.

Part 1: Synthesis of 4-Bromo-N-methylbenzamide

-

Starting Material: 4-Bromobenzoic acid.

-

Activation: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

-

Acid Chloride Formation: Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until gas evolution ceases. The progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromobenzoyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 M in THF, 1.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in DCM.

-

Reaction: Slowly add the methylamine solution to the cooled acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-